6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride
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Description
The compound “6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride” likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The molecule is likely to have a dihydrochloride salt form due to the presence of the “dihydrochloride” in its name.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a cyclization reaction . The 1-aminopropan-2-yl group could potentially be added through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyridine ring, with a 1-aminopropan-2-yl group attached at the 6-position of the ring .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions. Pyridines can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives are generally polar and can form hydrogen bonds, which can affect their physical properties such as solubility and boiling point .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride involves the reaction of 2-acetylpyridine with isopropylamine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-acetylpyridine", "isopropylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "2-acetylpyridine is reacted with isopropylamine in ethanol to form 6-(1-aminopropan-2-yl)-2-acetylpyridine.", "Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol, forming 6-(1-aminopropan-2-yl)-2-hydroxymethylpyridine.", "Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one." ] } | |
CAS No. |
2503209-31-0 |
Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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